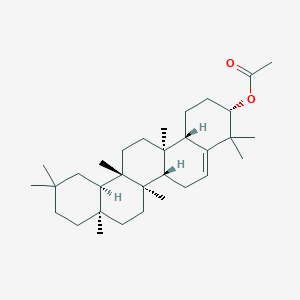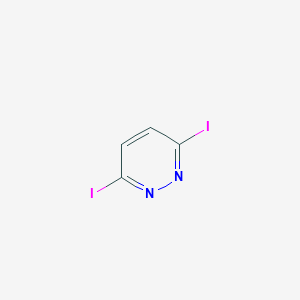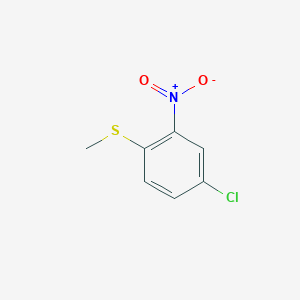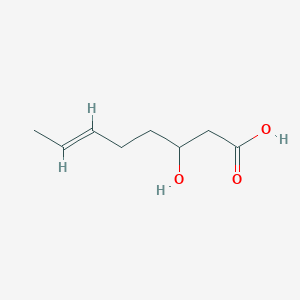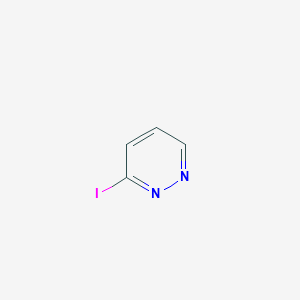![molecular formula C15H17NO2S B154898 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-68-0](/img/structure/B154898.png)
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal conditions. The chemical structure of etodolac consists of a thiazole ring, a phenyl ring, and a carboxylic acid group.
Mécanisme D'action
Etodolac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation. Etodolac is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme, while sparing the COX-1 enzyme. This selectivity may reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are associated with non-selective COX inhibitors.
Effets Biochimiques Et Physiologiques
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other musculoskeletal conditions. It has also been shown to reduce oxidative stress and inflammation in animal models of cancer. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been shown to have a protective effect on the liver, reducing liver damage in animal models of liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
Etodolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also highly selective for the COX-2 enzyme, which allows for more precise targeting of inflammation. However, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been shown to have some variability in its pharmacokinetics, which may affect its efficacy in certain experimental conditions.
Orientations Futures
There are several future directions for research on 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the potential use of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration schedule, as well as the potential side effects of long-term use. Another area of interest is the development of new formulations of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, such as sustained-release formulations, which may improve its pharmacokinetic profile and reduce the need for frequent dosing. Finally, studies are needed to further elucidate the biochemical and physiological effects of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, particularly in the context of its potential use in the treatment of inflammatory and autoimmune diseases.
Méthodes De Synthèse
Etodolac can be synthesized using a variety of methods, including the reaction of 2-chloroethyl acetoacetate with 4-(4-ethyl-5-methylthiazol-2-yl)phenol, followed by acid hydrolysis and decarboxylation. Another method involves the reaction of 4-(4-ethyl-5-methylthiazol-2-yl)phenol with ethyl bromoacetate, followed by acid hydrolysis and decarboxylation. Both methods result in the formation of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid with high yields and purity.
Applications De Recherche Scientifique
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are molecules that cause pain and inflammation. Etodolac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
138568-68-0 |
|---|---|
Nom du produit |
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C15H17NO2S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-4-13-10(3)19-14(16-13)12-7-5-11(6-8-12)9(2)15(17)18/h5-9H,4H2,1-3H3,(H,17,18) |
Clé InChI |
YZXPDWVRVXCNTA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
SMILES canonique |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



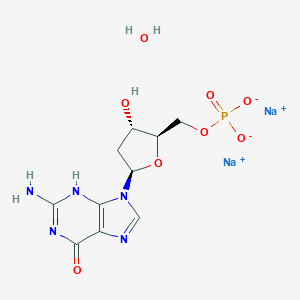
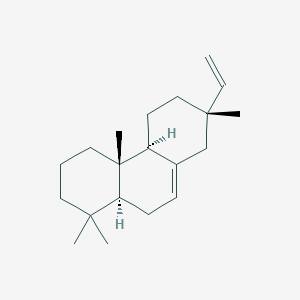

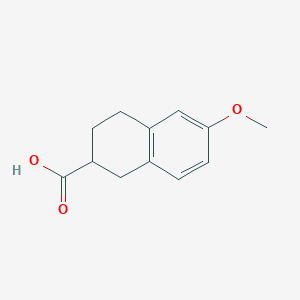
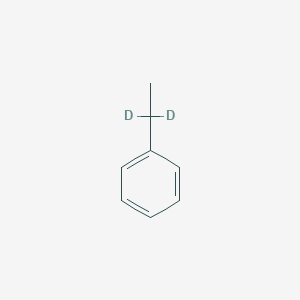

![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)

